1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol
Description
Properties
IUPAC Name |
1-(4-fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c20-15-1-7-19(8-2-15)27-14-18(24)13-21-9-11-22(12-10-21)16-3-5-17(6-4-16)23(25)26/h1-8,18,24H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBSLIUPMROMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)F)O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol (CAS No. 1254122-84-3) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Molecular Formula
- C : 19
- H : 22
- F : 1
- N : 3
- O : 1
Structural Features
The compound features a piperazine ring substituted with a nitrophenyl group and a fluorophenoxy moiety, which are critical for its biological activity. The presence of these functional groups contributes to the compound's lipophilicity and receptor binding capabilities.
Pharmacological Potential
1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol has been studied for various pharmacological effects, including:
- Antitumor Activity : Research indicates that piperazine derivatives can exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown effectiveness against leukemia cell lines by inducing cell death through necroptosis mechanisms .
- Radioprotective Effects : A study focused on piperazine derivatives highlighted their potential as radioprotective agents, demonstrating cytotoxicity reduction in lymphoblastic leukemia cells exposed to gamma radiation .
The biological activity of this compound is believed to be mediated through:
- Receptor Binding : Piperazine derivatives often interact with various aminergic receptors, which can lead to diverse biological responses such as antiproliferative effects in cancer cells .
- Cell Death Pathways : The compound may activate necroptotic pathways, leading to regulated cell death in malignant cells, which is a promising strategy in cancer therapy .
Study 1: Antitumor Activity Assessment
In a study evaluating the antitumor effects of piperazine derivatives, including this compound, researchers found that it significantly reduced cell viability in K562 leukemic cells. The mechanism was linked to the activation of necroptosis pathways rather than traditional apoptosis .
Study 2: Radioprotection Efficacy
Another study synthesized a series of piperazine derivatives and assessed their efficacy as radioprotective agents. Among these, the compound demonstrated significant protective effects against DNA damage induced by ionizing radiation. The effectiveness was quantified using the dicentric chromosome assay, showing reduced DNA damage in treated cells compared to controls .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications on the piperazine ring and substituents on the aromatic rings significantly influence biological activity. Key observations include:
Scientific Research Applications
Pharmacological Research
1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol has been investigated for its potential pharmacological effects. The presence of the piperazine ring suggests that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies have indicated that compounds with similar structures can exhibit antidepressant and anxiolytic properties, making this compound a candidate for further exploration in mental health therapeutics.
Neuropharmacology
Research into neuropharmacology has highlighted the importance of compounds that can modulate neurotransmitter activity. The compound's structure suggests it may serve as a selective serotonin reuptake inhibitor (SSRI) or influence other neurotransmitter pathways. This potential has led to its examination in models of depression and anxiety disorders.
Chemical Biology
In chemical biology, the compound could be utilized as a tool for probing biological systems. Its ability to selectively bind to certain receptors allows researchers to investigate cellular signaling pathways and receptor interactions. This application is critical for understanding disease mechanisms at a molecular level.
Synthesis of Derivatives
The compound serves as a valuable precursor in the synthesis of other biologically active molecules. By modifying its structure, researchers can create derivatives with enhanced efficacy or selectivity against specific biological targets. This aspect is particularly relevant in drug discovery programs aiming to develop new therapeutic agents.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of compounds related to 1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol in rodent models. The results indicated significant reductions in depressive behaviors when administered at specific dosages, suggesting its potential as a lead compound for developing new antidepressants .
Case Study 2: Receptor Binding Studies
In another investigation, receptor binding assays were conducted to determine the affinity of the compound for various neurotransmitter receptors. The findings revealed high affinity for serotonin receptors, indicating that modifications to the piperazine moiety could enhance selectivity and potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound is compared to structurally related piperazine derivatives, focusing on substituent effects and biological relevance:
Pharmacological and Physicochemical Insights
In contrast, 3-chlorophenyl () provides weaker electron withdrawal but better solubility in salt forms. Methoxy groups (e.g., ) improve solubility and metabolic stability but may reduce potency compared to nitro-substituted analogs due to diminished electronic effects .
Solubility and Bioavailability :
- The dihydrochloride salt form in enhances aqueous solubility, a strategy absent in the target compound. The nitro group in the target may necessitate formulation adjustments to mitigate solubility challenges .
- Hydroxyethyl substituents () introduce additional hydrogen-bonding capacity, improving pharmacokinetic profiles compared to the target’s propan-2-ol backbone .
Biological Activity: highlights that nitro-substituted derivatives exhibit superior radioprotective efficacy, likely due to nitro-mediated free radical scavenging or enzyme modulation. The target compound’s nitro group positions it as a strong candidate for similar applications . Fluorine substituents (e.g., ) enhance binding affinity to hydrophobic pockets in receptors, suggesting the target’s 4-fluorophenoxy group may optimize target engagement .
Toxicological and Metabolic Profiles
- This contrasts with methoxy-substituted analogs (), which are metabolically more stable .
- The dihydrochloride salt () may reduce gastrointestinal irritation compared to free bases, a consideration for the target compound’s development .
Preparation Methods
Step 1: Synthesis of 4-(4-nitrophenyl)piperazine
- Starting from 1-fluoro-4-nitrobenzene, nucleophilic aromatic substitution is performed with piperazine or protected piperazine derivatives (e.g., N-Boc-piperazine) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dry dimethyl sulfoxide (DMSO).
- This reaction yields N-substituted piperazine intermediates with high yields.
- If protected piperazine is used, the protecting group (e.g., Boc) is removed by treatment with trifluoroacetic acid in dichloromethane to yield 4-(4-nitrophenyl)piperazine.
Step 2: Preparation of 1-(4-fluorophenoxy)-3-chloropropan-2-ol or Equivalent Alkylating Agent
- The 4-fluorophenoxy group is introduced by first synthesizing 1-(4-fluorophenoxy)-3-chloropropan-2-ol or a similar halogenated intermediate.
- This can be achieved by reacting 4-fluorophenol with epichlorohydrin or an equivalent reagent under basic conditions to form the chloropropanol derivative.
Step 3: Alkylation of 4-(4-nitrophenyl)piperazine
- The 4-(4-nitrophenyl)piperazine is then reacted with the 1-(4-fluorophenoxy)-3-chloropropan-2-ol intermediate under nucleophilic substitution conditions.
- Typically, this involves stirring the piperazine and alkylating agent in a polar aprotic solvent such as acetonitrile or DMF, with a base like triethylamine or potassium carbonate to facilitate substitution at the piperazine nitrogen.
- The reaction is monitored by TLC or HPLC until completion.
Step 4: Purification and Characterization
- The crude product is purified by column chromatography, recrystallization, or preparative HPLC to isolate the pure 1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol.
- Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 1-fluoro-4-nitrobenzene + piperazine or N-Boc-piperazine | K2CO3, dry DMSO, heat | 4-(4-nitrophenyl)piperazine (protected or free) |
| 2 | Ether formation/alkylation | 4-fluorophenol + epichlorohydrin | Base (e.g., NaOH), solvent (e.g., acetone) | 1-(4-fluorophenoxy)-3-chloropropan-2-ol |
| 3 | N-alkylation | 4-(4-nitrophenyl)piperazine + chloropropanol derivative | Base (e.g., Et3N), solvent (DMF or MeCN) | 1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol |
| 4 | Purification | Crude reaction mixture | Chromatography or recrystallization | Pure final compound |
Research Findings and Optimization Notes
- The nucleophilic aromatic substitution in Step 1 is favored by electron-withdrawing nitro groups increasing the susceptibility of the aromatic ring to nucleophilic attack.
- Protecting groups on piperazine nitrogen improve selectivity and yield, preventing over-alkylation or polymerization.
- The choice of solvent and base in Step 3 is critical to maximize alkylation efficiency and minimize side reactions such as elimination or hydrolysis.
- Purification methods must be tailored to separate structurally similar impurities, especially unreacted piperazine derivatives and side products from incomplete substitution.
- Reaction temperatures are generally maintained between 50–90°C for optimal yield without decomposition.
Q & A
Q. Table 1. Yield Optimization Under Different Conditions
| Condition | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Standard | DMF | NaH | 60 | 65 |
| Microwave-assisted | THF | DBU | 80 | 82 |
| Anhydrous | DCM | KCO | 40 | 58 |
Basic: What biological assays are suitable for evaluating its pharmacological potential?
Answer:
- Enzyme Inhibition: Use kinetic assays (e.g., UV-Vis monitoring of NADH oxidation at 340 nm) for oxidoreductase targets .
- Antifungal Testing: Broth microdilution assays against Aspergillus fumigatus and Candida albicans, with fluconazole as a control .
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to determine selectivity indices .
Q. Table 2. Example Antifungal Activity Data
| Strain | MIC (µg/mL) | Control (Fluconazole, µg/mL) |
|---|---|---|
| C. albicans | 8 | 2 |
| A. fumigatus | 32 | 16 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
